1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-7-2-4-8(5-3-7)9(11,12)6-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXRNUWBNAGPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DAST-Mediated Fluorination of 4-Methylacetophenone
The most widely reported method involves converting 4-methylacetophenone to 1-(1,1-difluoroethyl)-4-methylbenzene using diethylaminosulfur trifluoride (DAST). This step replaces the ketone oxygen with a difluoromethylene group.
Procedure :
-
4-Methylacetophenone (10 mmol) is dissolved in dichloromethane (30 mL).
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DAST (120 mmol) is added dropwise under argon.
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The mixture is heated to 50°C for 12 hours.
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Post-reaction, the crude product is purified via silica gel chromatography (petroleum ether/dichloromethane), yielding 1-(1,1-difluoroethyl)-4-methylbenzene.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 77% |
| Reaction Time | 12 hours |
| Temperature | 50°C |
| Purification Method | Column Chromatography |
Radical Bromination of the Difluoroethyl Group
The ethyl group in 1-(1,1-difluoroethyl)-4-methylbenzene undergoes regioselective bromination at the β-position using N-bromosuccinimide (NBS) and a radical initiator.
Procedure :
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1-(1,1-difluoroethyl)-4-methylbenzene (5 mmol) is dissolved in carbon tetrachloride (20 mL).
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NBS (5.5 mmol) and azobisisobutyronitrile (AIBN, 0.5 mmol) are added.
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The mixture is refluxed for 4–6 hours under UV light.
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The product is isolated via distillation or recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 64–83% |
| Reaction Time | 4–6 hours |
| Temperature | 80–90°C |
| Byproducts | <5% di-brominated species |
Direct Bromodifluoroethylation via Cross-Coupling
Suzuki-Miyaura Coupling with Bromodifluoroethyl Boronic Acid
A less common but efficient approach employs palladium-catalyzed coupling between 4-methylphenylboronic acid and 2-bromo-1,1-difluoroethylene.
Procedure :
-
4-Methylphenylboronic acid (10 mmol), 2-bromo-1,1-difluoroethylene (12 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (20 mmol) are mixed in toluene/water (3:1).
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The reaction is heated at 80°C for 24 hours.
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The product is extracted with dichloromethane and purified via distillation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Catalyst Loading | 1 mol% Pd |
| Temperature | 80°C |
Halogen Exchange from Chlorodifluoroethyl Precursors
Nucleophilic Substitution of Chlorine
1-(2-Chloro-1,1-difluoroethyl)-4-methylbenzene undergoes halogen exchange with NaBr in polar aprotic solvents.
Procedure :
-
1-(2-Chloro-1,1-difluoroethyl)-4-methylbenzene (10 mmol) and NaBr (15 mmol) are refluxed in DMF for 8 hours.
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The product is isolated via aqueous workup and vacuum distillation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Solvent | DMF |
| Temperature | 120°C |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| DAST + Radical Bromination | High regioselectivity; Scalable | Requires toxic DAST; Multi-step | 64–83% |
| Suzuki Coupling | Single-step; Atom-efficient | Limited substrate availability | 65% |
| Halogen Exchange | Simple conditions; Low cost | Low reactivity of C-Cl bond | 72% |
Mechanistic Insights
Chemical Reactions Analysis
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene, also known as a derivative of difluoromethylated compounds, has garnered attention for its potential applications in various scientific fields. This article delves into its applications, focusing on medicinal chemistry, material science, and synthetic methodologies.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of 2-bromo-1-tetralone have shown efficacy against leukemia in animal models. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis, making them candidates for further development as anticancer agents .
Antifungal Properties
Compounds like 2-bromo-1-tetralone derivatives have demonstrated antifungal activity against various pathogenic fungi, including Candida albicans and Trichophyton species. These derivatives have been shown to possess lower minimum inhibitory concentrations compared to traditional antifungal agents such as griseofulvin, indicating their potential as effective treatments for fungal infections .
Structure-Activity Relationship
The structural modifications of this compound can lead to enhanced biological activity. The presence of bromine and difluoroethyl groups can significantly influence the pharmacokinetic properties and biological interactions of the compound. Studies suggest that optimizing these substituents can improve the selectivity and potency of the compound against specific cancer types or fungal strains .
Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its reactivity can facilitate the formation of polymers or composites with tailored properties. For example, difluoromethylated compounds are often used in developing high-performance coatings or adhesives due to their thermal stability and chemical resistance .
Fluorinated Polymers
Fluorinated compounds are known for their low surface energy and hydrophobic properties. Incorporating this compound into polymer matrices can enhance the performance characteristics of materials used in electronics, textiles, and packaging .
Reaction Pathways
The synthesis of this compound typically involves various reaction pathways such as electrophilic bromination followed by difluoromethylation. These processes can be optimized to yield higher purity and better yields. For instance, utilizing N-bromosuccinimide (NBS) for bromination under controlled conditions can minimize by-products and enhance selectivity .
Late-stage Functionalization
Recent advancements in late-stage functionalization techniques allow for the modification of complex molecules like this compound without extensive re-synthesis. This approach is beneficial in drug discovery where rapid development and testing of analogs are crucial .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors, leading to a specific biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethyl Chain
Key Observations :
- Electron-Withdrawing Effects : Bromine and fluorine substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., azide displacement in ).
- Isomerism : Z/E isomer ratios (e.g., 1.5:1 in 2e ) influence stereochemical outcomes in subsequent reactions .
Substituent Variations on the Benzene Ring
Key Observations :
- Steric and Electronic Effects : Chloro substituents (e.g., in 2c ) increase polarity compared to methyl groups, altering solubility and reaction kinetics .
- Alkyne vs. Ethyl Chains : Propyne derivatives (e.g., 1-(3-Bromoprop-1-ynyl)-4-methylbenzene ) exhibit distinct reactivity in click chemistry or cycloadditions .
Key Observations :
Key Observations :
- Nephrotoxicity : Fluorinated ethyl conjugates (e.g., BCDFG ) require bioactivation via β-lyase, suggesting similar risks for bromo-difluoroethyl analogs .
Biological Activity
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene, also known as 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on potential interactions with biological systems, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a bromine atom and a difluoroethyl group attached to a methyl-substituted benzene ring. Its molecular formula is C9H8BrF2, and it exhibits unique chemical reactivity due to the presence of halogens.
Biological Activity Overview
Research into the biological activity of this compound is still in preliminary stages. However, compounds with similar structures are often associated with various biological properties, including:
- Antimicrobial Activity : Halogenated aromatic compounds are known for their potential antimicrobial and antifungal properties. These activities are typically attributed to their ability to disrupt cellular processes by interacting with biomolecules such as proteins and nucleic acids.
- Enzyme Inhibition : The compound may exhibit enzyme inhibition properties. Similar compounds have been shown to inhibit specific enzymes, which can be pivotal in therapeutic applications .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on the behavior of related compounds:
- Nucleophilic Substitution Reactions : The bromine atom in the compound can participate in nucleophilic substitution reactions. This property allows it to react with various nucleophiles (e.g., hydroxides or amines), potentially leading to the formation of biologically active derivatives.
- Electrophilic Attack : The difluoroethyl group may influence the compound's reactivity towards electrophiles, facilitating further reactions that could enhance its biological activity .
Antimicrobial Studies
Limited studies suggest that this compound may possess antimicrobial properties similar to other halogenated compounds. For instance, a study on structurally related compounds demonstrated significant antibacterial activity against various strains of bacteria due to their ability to disrupt cell membrane integrity .
Enzyme Interaction Studies
In vitro studies have indicated that compounds with similar structural motifs can inhibit key metabolic enzymes. For example, research on difluoromethylated compounds has shown promising results in inhibiting enzymes involved in cancer metabolism, suggesting potential applications in oncology .
Data Table: Biological Activity Summary
Future Directions
Further research is necessary to comprehensively understand the biological activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the specific pathways through which the compound interacts with biological targets.
- Derivatives Exploration : Synthesizing and testing derivatives to enhance biological activity and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene, and how can purity be maximized?
- Methodological Answer : The synthesis likely involves halogenation or coupling reactions. For example, bromination of a difluoroethyl precursor or Sonogashira coupling using aryl halides (e.g., 4-methylbenzene derivatives) with bromo-fluoroethyl intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization in ethanol can improve purity. Characterization should include H/F NMR and GC-MS to confirm structure and assess impurities .
Q. How can the reactivity of the bromine and fluorine substituents in this compound be exploited for further functionalization?
- Methodological Answer : The bromine atom is a prime site for nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions, while the difluoroethyl group may stabilize adjacent carbocations or participate in radical reactions. Controlled dehalogenation using Pd catalysts or Grignard reagents can yield difluoroethyl-aryl derivatives. Reaction monitoring via TLC and in-situ IR spectroscopy is recommended to track intermediate formation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential lachrymatory effects and halogenated compound toxicity. Storage should be in amber glass under inert gas (N) at 2–8°C. Spills require neutralization with sodium bicarbonate and adsorption via vermiculite. Refer to SDS guidelines for brominated aromatics and fluorinated hydrocarbons .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoroethyl and bromine groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity at the bromine site, favoring oxidative addition in Pd-catalyzed couplings. Steric hindrance from the difluoroethyl group may direct reactions to para positions. Computational modeling (DFT) can map charge distribution, while Hammett constants quantify substituent effects. Compare reaction outcomes with analogous compounds (e.g., 1-bromo-4-(trifluoromethyl)benzene) to validate trends .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for halogenated aryl derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or trace moisture. Use deuterated solvents (CDCl, DMSO-d) and internal standards (TMS for H, CFC for F). High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve structural ambiguities. Cross-reference with databases like PubChem or Reaxys for benchmarking .
Q. How can this compound serve as a precursor for bioactive molecules or materials with tailored electronic properties?
- Methodological Answer : The bromine atom enables late-stage diversification into pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. The difluoroethyl group enhances metabolic stability and lipophilicity. For materials science, incorporate into liquid crystals or OLED precursors via Ullmann coupling. Test biological activity using enzyme inhibition assays (e.g., cytochrome P450) or DFT-based bandgap calculations for electronic applications .
Methodological Notes
- Synthesis Optimization : Reaction yields may vary with catalyst loading (e.g., 5–10% Pd(PPh)) and solvent choice (DMF for polar intermediates, toluene for thermal stability).
- Data Validation : Always replicate experiments under controlled conditions (temperature, humidity) to ensure reproducibility.
- Safety Compliance : Regularly update risk assessments and consult institutional EH&S guidelines for halogenated waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
